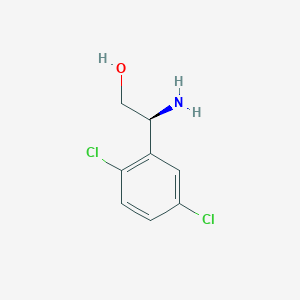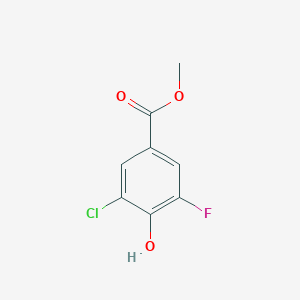
Misetionamide
Overview
Description
Mechanism of Action
Target of Action
Misetionamide primarily targets Lipopolysaccharide (LPS) . LPS is a major component of the outer membrane of Gram-negative bacteria and plays a crucial role in bacterial pathogenesis. This compound also functions as a glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor , a key enzyme in the glycolytic pathway.
Mode of Action
This compound exhibits a unique dual mechanism of action. It selectively disrupts the energy metabolism of cancer cells, leading to cancer cell death . Additionally, it impacts nuclear factor-κB (NFκB), which affects cancer cells’ ability for protein synthesis and DNA transcription, thereby restricting cancer cell growth and proliferation .
Biochemical Pathways
This compound’s mode of action involves the inhibition of the glycolytic pathway, specifically by targeting GAPDH . This disruption of energy metabolism leads to cancer cell death. Furthermore, it impacts the NFκB pathway, which plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .
Pharmacokinetics
It is known that this compound is administered in combination with other drugs in clinical trials, such as gemcitabine, for the treatment of advanced pancreatic cancer .
Result of Action
This compound has demonstrated broad antineoplastic activity in multiple cancer models . It has shown to increase cytotoxicity readings and indications of cell cycle blockage in pancreatic and ovarian cell lines . In mouse xenograft models, this compound administration resulted in a reduction of 30-40% in tumor volume .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as gemcitabine, can potentially affect the efficacy of this compound . .
Biochemical Analysis
Biochemical Properties
Misetionamide plays a crucial role in biochemical reactions, particularly in the inhibition of lipopolysaccharide (LPS) and the stimulation of apoptosis . It interacts with several enzymes and proteins, including those involved in the apoptotic pathways. The nature of these interactions involves the inhibition of LPS, which is a component of the outer membrane of Gram-negative bacteria, and the activation of apoptotic pathways, leading to programmed cell death . This compound’s ability to inhibit LPS and stimulate apoptosis makes it a valuable compound in the treatment of various cancers .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cellular metabolism . These effects are mediated through the inhibition of LPS and the activation of apoptotic pathways, leading to the selective killing of cancer cells while sparing normal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to LPS, inhibiting its function and preventing the activation of pro-inflammatory pathways . Additionally, this compound activates apoptotic pathways by stimulating the expression of pro-apoptotic genes and inhibiting anti-apoptotic genes . This dual mechanism of action results in the selective killing of cancer cells and the suppression of tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated that this compound maintains its efficacy in inducing apoptosis and inhibiting cell proliferation in vitro and in vivo . These findings suggest that this compound has the potential for long-term therapeutic use in cancer treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent effect on tumor growth inhibition . At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic efficacy with minimal toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to apoptosis and inflammation . The compound interacts with enzymes and cofactors involved in these pathways, modulating their activity and influencing metabolic flux . This compound’s ability to inhibit LPS and activate apoptotic pathways results in changes in metabolite levels, contributing to its antineoplastic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization and accumulation within cells are influenced by these interactions, affecting its therapeutic efficacy . Studies have shown that this compound accumulates in tumor tissues, enhancing its antineoplastic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals ensure that this compound exerts its effects at the desired sites within the cell, enhancing its therapeutic efficacy . Studies have shown that this compound localizes to the mitochondria, where it induces apoptosis and disrupts cellular metabolism .
Preparation Methods
The synthesis of misetionamide involves the formation of the oxathiazinane ring structure. . Industrial production methods for this compound are likely to involve scalable organic synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
Misetionamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Misetionamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Misetionamide is unique compared to other similar compounds due to its specific mechanism of action and broad antineoplastic activity. Similar compounds include:
Gemcitabine: A nucleoside analog used in chemotherapy, often combined with this compound for synergistic effects.
Bevacizumab: An angiogenesis inhibitor that can be used in combination with this compound to enhance its antineoplastic effects.
PARP Inhibitors: These inhibitors can be combined with this compound to target cancer cells more effectively.
This compound’s ability to selectively target cancer cells while sparing normal cells sets it apart from these similar compounds .
Properties
IUPAC Name |
1,4,3-oxathiazinane 4,4-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c5-8(6)2-1-7-3-4-8/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDARLKSYBCZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856785-75-6 | |
| Record name | Misetionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856785756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Misetionamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/489TQ24FC1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B6335382.png)


![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)


![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)







